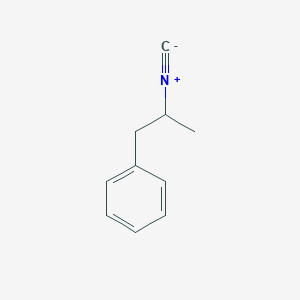
2-Isocyanopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanopropylbenzene is an organic compound that belongs to the class of aromatic isocyanides It is characterized by the presence of an isocyanide group (-NC) attached to a benzene ring, with a propyl group (-CH2CH3) as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanopropylbenzene typically involves the reaction of benzyl chloride with potassium cyanide to form benzyl cyanide, followed by the reaction with an alkyl halide to introduce the propyl group. The final step involves the conversion of the nitrile group to an isocyanide group using a suitable reagent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isocyanates, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
2-Isocyanopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its reactive isocyanide group.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Isocyanopropylbenzene involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to changes in cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl isocyanide: Similar structure but lacks the propyl group.
Phenyl isocyanide: Similar structure but lacks the propyl group and has a different substitution pattern.
Isopropyl isocyanide: Similar structure but lacks the benzene ring.
Uniqueness
2-Isocyanopropylbenzene is unique due to the presence of both the isocyanide group and the propyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
62907-41-9 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-isocyanopropylbenzene |
InChI |
InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3 |
Clé InChI |
HHYGLUGDBOFOPX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
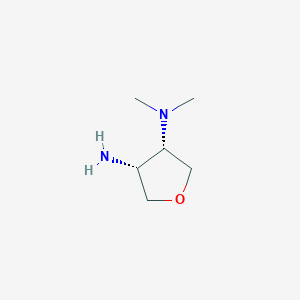
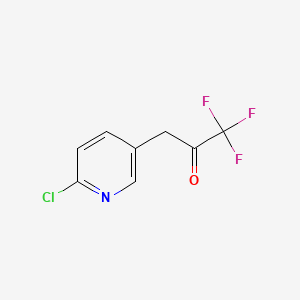
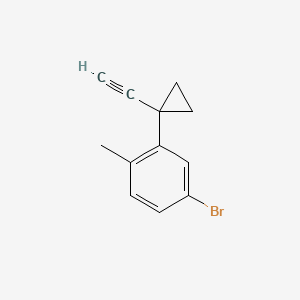

![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)
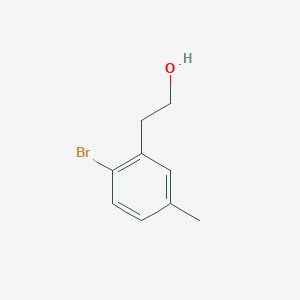
![2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B13575847.png)
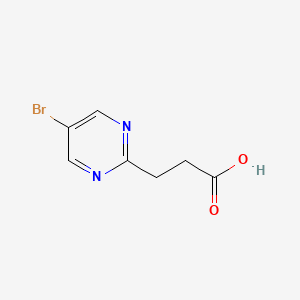
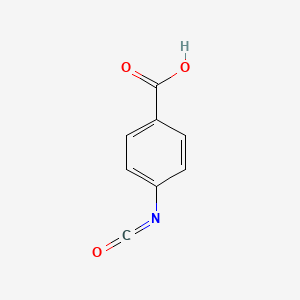
![2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)

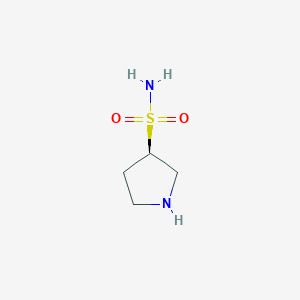
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
